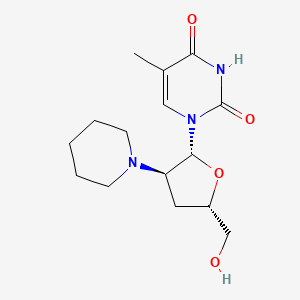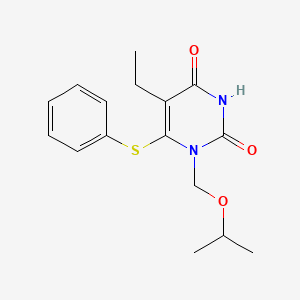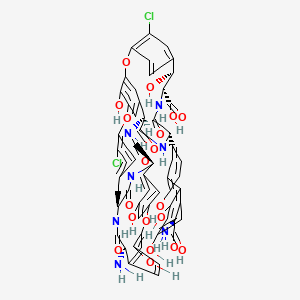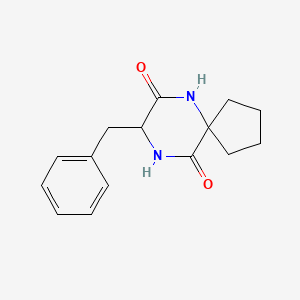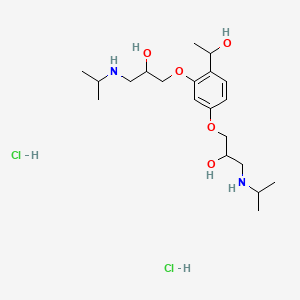
1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and isopropylamino groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride involves multiple steps, starting with the preparation of the benzene ring substituted with hydroxyl and isopropylamino groups. The key steps include:
Formation of the Benzene Ring Substituents:
Hydroxyethylation: The next step involves the addition of an alpha-hydroxyethyl group to the benzene ring, typically through a Friedel-Crafts alkylation reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The isopropylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and isopropylamino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(alpha-Hydroxyethyl)-2,5-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride
- 1-[2-(1-hydroxyethyl)-3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol dihydrochloride
Uniqueness
1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
87049-33-0 |
|---|---|
Fórmula molecular |
C20H38Cl2N2O5 |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
1-[4-(1-hydroxyethyl)-3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C20H36N2O5.2ClH/c1-13(2)21-9-16(24)11-26-18-6-7-19(15(5)23)20(8-18)27-12-17(25)10-22-14(3)4;;/h6-8,13-17,21-25H,9-12H2,1-5H3;2*1H |
Clave InChI |
GAYLGXGMJAFPGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC(=C(C=C1)C(C)O)OCC(CNC(C)C)O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
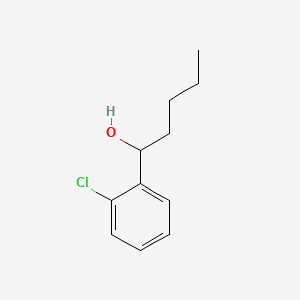
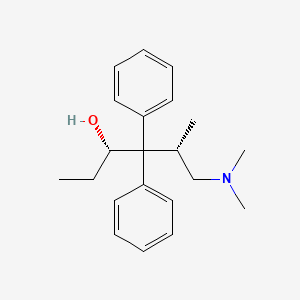
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)



